molecular formula C9H4BrF3N2O2 B1405627 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1355171-41-3

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1405627
M. Wt: 309.04 g/mol
InChI Key: OMKDNBRGOPYQDG-UHFFFAOYSA-N
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Description

“3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1355171-41-3 . It has a molecular weight of 309.04 . The compound is solid in physical form and is stored at ambient temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H4BrF3N2O2/c10-6-5(8(16)17)14-7-4(9(11,12)13)2-1-3-15(6)7/h1-3H,(H,16,17) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 309.04 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Characterization

  • Automated Continuous Flow Synthesis : This compound can be synthesized using a fully automated continuous flow process, which is a significant advancement over traditional in-flask methods. This method has been applied to multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, without isolation of intermediates (Herath, Dahl, & Cosford, 2010).

  • Transition-Metal-Free Synthesis : A visible-light-induced trifluoromethylation process allows for the regioselective functionalization of imidazo[1,2-a]pyridines under mild conditions. This method utilizes anthraquinone-2-carboxylic acid as a photo-organocatalyst (Zhou, Xu, & Zhang, 2019).

  • Copper-Mediated Aerobic Oxidative Synthesis : This approach involves the conversion of pyridines and enamides to synthesize 3-bromo-imidazo[1,2-a]pyridines using copper-mediated oxidative coupling. The process is notable for its tolerance of various functional groups and mild conditions (Zhou et al., 2016).

  • Ultrasound-Promoted Bromination : An efficient synthesis method utilizing ultrasound-promotion and Na2CO3-mediated regioselective bromination of imidazo[1,2-a]pyridines has been developed. This method avoids metal catalysts and harsh reaction conditions (Gui et al., 2020).

  • Ligand-Free Pd-Catalyzed Decarboxylative Arylation : A method for decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has been developed. This approach is ligand-free and shows tolerance to various electron withdrawing and donating groups (Karale et al., 2016).

  • Microwave-Assisted Synthesis : A microwave-assisted one-pot synthesis method for 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives has been established. This method combines cyclization, Suzuki coupling, and palladium-catalyzed heteroarylation, providing good yields (Koubachi et al., 2007).

Chemical Properties and Reactions

  • Electrochemical Oxidative C3 Acyloxylation : This method allows for the C3-functionalization of imidazo[1,2-a]pyridines, a process not previously reported. It uses electricity for the electrochemical oxidative C3 acyloxylation under mild conditions (Yuan et al., 2021).

  • Direct Arylation via Copper(I)-Catalyzed C-H Bond Functionalization : This method facilitates the arylation of substituted imidazo[1,2-a]pyridine with various aryl electrophiles, including bromides, iodides, and triflates. It represents a significant process for constructing functionalized imidazo[1,2-a]pyridine core π-systems (Cao et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P271;P261;P280 .

properties

IUPAC Name

3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O2/c10-6-5(8(16)17)14-7-4(9(11,12)13)2-1-3-15(6)7/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKDNBRGOPYQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(=C1)C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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